9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]
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Overview
Description
9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] is a complex organic compound that features a unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and carbazole moieties within its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] typically involves multiple steps, starting from readily available precursors. One common approach involves the initial formation of the pyridine ring, followed by the introduction of the trifluoromethyl and chloro substituents. The carbazole moiety is then constructed through a series of cyclization reactions. The final step involves the formation of the spiro linkage, which is achieved under specific reaction conditions, such as the use of strong acids or bases and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound, potentially enhancing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different pharmacological profiles .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of novel materials and catalysts.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt key biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]: shares similarities with other spiro compounds that feature pyridine and carbazole moieties.
Spiro[carbazole-3,2’-[1,3]dioxolane] derivatives: These compounds exhibit similar structural features and reactivity patterns.
Trifluoromethyl-substituted pyridines: These compounds share the trifluoromethyl group, which imparts unique electronic properties and reactivity.
Uniqueness
The uniqueness of 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] lies in its combination of structural elements, which confer a distinct set of chemical and biological properties. The spiro linkage, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
9'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-carbazole] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O2/c21-15-9-12(20(22,23)24)11-25-18(15)26-16-4-2-1-3-13(16)14-10-19(6-5-17(14)26)27-7-8-28-19/h1-4,9,11H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZGXISBIOFLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1N(C4=CC=CC=C34)C5=C(C=C(C=N5)C(F)(F)F)Cl)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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